2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline
Description
Nuclear Magnetic Resonance (NMR)
1H NMR
| Region | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Aromatic protons | 7.0–9.0 | Quinoxaline ring protons |
| Morpholine CH₂ | 2.9–3.6 | CH₂ groups adjacent to oxygen and nitrogen |
| Methyl groups | 1.2 | 2,6-Dimethyl substituents on morpholine |
13C NMR
| Region | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Quinoxaline carbons | 120–160 | Aromatic carbons (C=N and C–C) |
| Morpholine carbons | 19–75 | CH₃ (19–25), CH₂ (35–55), oxygenated carbons (70–75) |
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Functional Group |
|---|---|
| 1600–1500 | C=N (quinoxaline) |
| 1100–1250 | C–O–C (morpholine) |
| 600–800 | C–Cl (stretching) |
Mass Spectrometry (MS)
| m/z | Fragment |
|---|---|
| 277.75 | Molecular ion [M]+ |
| 242.75 | Loss of Cl (–35) |
| 184.05 | Morpholine moiety |
Thermodynamic Properties and Stability Profiling
| Property | Value (Experimental) | Source |
|---|---|---|
| Molecular Weight | 277.75 g/mol | |
| Boiling Point | 407.1 ± 45.0°C (760 mmHg) | |
| Vapor Pressure | 0.0 ± 0.9 mmHg (25°C) | |
| Density | 1.2 ± 0.1 g/cm³ |
The compound exhibits high thermal stability (boiling point >400°C), suggesting robustness under standard laboratory conditions. The low vapor pressure indicates minimal volatility, favoring solid-state storage.
Solubility and Partition Coefficient Analysis
Solubility Trends
The morpholine group enhances solubility in polar solvents (e.g., water, DMSO), while the quinoxaline core contributes to solubility in organic solvents (e.g., dichloromethane, ethanol).
| Solvent | Solubility (Predicted) |
|---|---|
| Water | Moderate (polar groups) |
| DMSO | High |
| Ethanol | Moderate |
| CH₂Cl₂ | Low |
Partition Coefficient (logP)
| logP (Predicted) | Value |
|---|---|
| LogP | ~2.0–3.0 |
The morpholine’s polarity and the quinoxaline’s hydrophobicity balance to yield a moderate logP, suggesting dual solubility profiles. Experimental logP values remain unreported but can be estimated via computational models.
Summary of Key Properties
| Property | Value | |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O | |
| SMILES | CC1CN(CC(O1)C)c2c(nc3ccccc3n2)Cl | |
| InChI | InChI=1S/C14H16ClN3O/c1-9-7-18(8-10(2)19-9)14-13(15)16-11-5-3-4-6-12(11)17-14/h3-6,9-10H,7-8H2,1-2H3 |
Properties
IUPAC Name |
4-(3-chloroquinoxalin-2-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-7-18(8-10(2)19-9)14-13(15)16-11-5-3-4-6-12(11)17-14/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSAXEDZFNRAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can lead to different quinoxaline derivatives .
Scientific Research Applications
Antimicrobial Properties
Quinoxaline derivatives, including 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline, have shown significant antimicrobial activity against various pathogens. Research indicates that compounds in this class can effectively combat bacterial and fungal infections. For instance, studies have demonstrated that quinoxaline derivatives exhibit potent antifungal activity against Candida species and antibacterial effects against strains like E. cloacae and C. albicans .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has shown cytotoxic effects against liver cancer cell lines such as HepG-2 and HuH-7. The structure of this compound allows it to inhibit cancer cell proliferation effectively . In vitro studies have reported IC50 values indicating its potency against these cell lines .
Industrial Applications
In addition to its pharmaceutical uses, this compound serves as a building block for synthesizing more complex organic molecules in chemical research and development. Its properties make it suitable for developing new materials and chemical precursors in various industrial applications .
Antifungal Efficacy Study
A comprehensive study assessed the antifungal efficacy of 2-Chloro-3-hydrazinylquinoxaline (a related compound) against different strains of Candida. In vitro tests indicated significant fungicidal activity, prompting further investigation into its effectiveness in vivo using murine models . The results highlighted the compound's potential in treating fungal infections effectively.
Cytotoxicity Assessment
Research involving the synthesis of new quinoxaline derivatives demonstrated varying levels of cytotoxicity against liver cancer cell lines. The study reported significant differences in IC50 values among compounds, indicating that structural modifications can enhance anticancer properties . This underscores the importance of structure-activity relationships in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, leading to modulation of their activity. The chloro and morpholinyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoxaline derivatives are often modified at positions 2 and 3 to optimize physicochemical and pharmacological properties. Below is a systematic comparison of the target compound with key analogs:
Structural Modifications and Substituent Effects
Position 3 Substituents
- Target Compound : 2,6-Dimethylmorpholin-4-yl group (electron-rich, polar group) .
- Hydrazinyl Derivatives: 2-Chloro-3-(2-(2-chlorobenzylidene)hydrazinyl)quinoxaline (6b): Chlorinated aromatic hydrazone . 2-Chloro-3-(2-(2,6-dichlorobenzylidene)hydrazinyl)quinoxaline (6e): Dichloro-substituted hydrazone .
- Phosphino Derivatives: 2-Chloro-3-(diphenylphosphino)quinoxaline (21): Bulky, lipophilic diphenylphosphino group .
- Amine Derivatives: 2,3-Diphenylquinoxaline-6-amine (ZX-J-19): Aromatic amines at positions 2/3 and an amide at position 6 .
Position 2 Substituents
- Most analogs retain chlorine at position 2, as seen in compounds 6b–6f , ZX-J-19 derivatives , and oxiranyl-quinoxalines .
Physical Properties
The morpholine group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like diphenylphosphino or dichlorophenyl groups . Hydrazinyl analogs exhibit higher melting points (184–226°C), suggesting strong intermolecular interactions .
Biological Activity
2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a quinoxaline core with a chloro substituent and a morpholinyl side chain. The structure can be represented as follows:
This configuration plays a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoxaline moiety has been shown to modulate the activity of various enzymes and receptors, which can lead to:
- Antimicrobial Effects : The compound exhibits inhibitory activity against several bacterial strains, potentially through interference with bacterial DNA synthesis or protein function.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by triggering specific signaling pathways that lead to cell death.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These values indicate that the compound can inhibit the growth of these pathogens at relatively low concentrations .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The following table summarizes its cytotoxic effects:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 10.0 |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating promising anticancer potential .
Case Studies and Research Findings
- Antiviral Activity : A systematic review reported that quinoxaline derivatives exhibit antiviral properties, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV). The morpholinyl side chain enhances antiviral activity, suggesting that modifications to this structure could lead to more potent derivatives .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could inhibit viral replication by targeting viral enzymes involved in nucleic acid synthesis, thereby preventing viral proliferation .
- Toxicity Studies : Toxicity assessments indicated that while the compound demonstrates significant biological activity, it also requires careful evaluation for cytotoxicity in non-target cells. The selectivity index (SI), which measures the safety profile of the compound, is crucial for its development as a therapeutic agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 2-Chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline while minimizing byproduct formation?
- Methodological Answer : Employ factorial design (e.g., Box-Behnken or central composite design) to systematically vary reaction parameters (temperature, molar ratios, solvent polarity) and identify optimal conditions . Pre-screen reaction pathways using quantum chemical calculations (e.g., density functional theory, DFT) to predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation . Monitor reaction progress via inline spectroscopy (e.g., FTIR or Raman) for real-time analysis of byproduct formation .
Q. What characterization techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography (for unambiguous atomic-level resolution, as demonstrated in quinoxaline analogs ), / NMR (to verify substitution patterns and morpholine ring conformation), and high-resolution mass spectrometry (HRMS). Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ORCA software) to resolve ambiguities in stereoelectronic effects .
Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Conduct accelerated stability studies using a split-plot experimental design. Expose the compound to controlled stressors (40–80°C, 75% relative humidity) and analyze degradation products via LC-MS. Pair with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds . Statistical modeling (e.g., Arrhenius plots) can extrapolate shelf-life predictions .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Reconcile discrepancies by (i) refining computational models (e.g., including solvent effects or dispersion corrections in DFT calculations) , (ii) validating intermediate isolation via in-situ trapping experiments, and (iii) applying multivariate analysis to identify overlooked variables (e.g., trace metal contaminants or moisture content) . Cross-reference with analogous morpholine-substituted quinoxalines (e.g., 4-(3-(trifluoromethyl)quinoxalin-2-yl)morpholine) to isolate substituent-specific effects .
Q. What advanced computational strategies can predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Use ab initio molecular dynamics (AIMD) simulations to model reaction trajectories under explicit solvent conditions. Pair with machine learning (ML)-driven cheminformatics to identify compatible catalysts (e.g., Pd/Ni complexes for cross-coupling) based on electronic descriptors (HOMO-LUMO gaps, Fukui indices) . Validate predictions via microfluidic high-throughput screening .
Q. How does the 2,6-dimethylmorpholine substituent influence the electronic properties of the quinoxaline core?
- Methodological Answer : Quantify electronic effects using Natural Bond Orbital (NBO) analysis and electrostatic potential (ESP) maps derived from DFT calculations. Experimentally, correlate Hammett substituent constants () with reaction kinetics (e.g., nucleophilic aromatic substitution rates) . Compare with spectroscopic data (UV-Vis, fluorescence) to assess conjugation and charge-transfer behavior .
Q. What experimental design principles apply to optimizing cross-coupling reactions involving this compound?
- Methodological Answer : Apply response surface methodology (RSM) to optimize catalyst loading, ligand ratios, and base strength. Use design of experiments (DoE) to decouple synergistic effects (e.g., ligand-catalyst coordination vs. base-mediated deprotonation) . For scale-up, integrate flow chemistry reactors with real-time process analytical technology (PAT) to maintain reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
